5-Carboxytetramethylrhodamine
Overview
Description
5-Carboxytetramethylrhodamine is a tetramethylrhodamine compound with a carboxy substituent at the 5-position . It is a long-wavelength dye and has a role as a fluorochrome . It can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies .
Molecular Structure Analysis
5-Carboxytetramethylrhodamine has an empirical formula of C25H22N2O5 . It is a solid compound with a molecular weight of 430.45 .Chemical Reactions Analysis
5-Carboxytetramethylrhodamine can react with azides via a copper-catalyzed click reaction . This reaction is part of a class of chemical reactions known as click chemistry, which uses bio-orthogonal or biologically unique moieties to label and detect a molecule of interest .Physical And Chemical Properties Analysis
5-Carboxytetramethylrhodamine is a solid compound . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . Its fluorescence is characterized by an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .Scientific Research Applications
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- 5-Carboxytetramethylrhodamine can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures .
- It is mainly used for single-molecule studies .
- 5-Carboxytetramethylrhodamine is also used for the labeling of oligosaccharides for laser-induced fluorescence detection .
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Oligonucleotide Labeling and Automated DNA Sequencing
- Under the name TAMRA, the carboxylic acid of TMR has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications .
- 5-(and-6)-carboxytetramethylrhodamine, succinimidyl ester is the amine-reactive, mixed isomer form of TAMRA .
- Single isomer forms of 5-TAMRA SE and 6-TAMRA SE are also available .
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Cell-Penetrating Peptides (CPPs) Studies
- 5-Carboxytetramethylrhodamine may be used as a fluorescence probe to study the distribution of molecules such as cell-penetrating peptides (CPPs) .
- It is used in applications such as two-dimensional fluorescence intensity distribution analysis (2D-FIDA), luminescence resonance energy transfer (LRET), and fluorescence resonance energy transfer (FRET) .
Safety And Hazards
properties
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376330 | |
Record name | 5-TAMRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxytetramethylrhodamine | |
CAS RN |
91809-66-4 | |
Record name | 5-TAMRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.